molecular formula C12H15NO4 B8677256 (3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester

(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester

Cat. No.: B8677256
M. Wt: 237.25 g/mol
InChI Key: UQMYJSTUMJIQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a tetrahydrofuran ring, which is further substituted with a hydroxyl group and a carbamate moiety

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

benzyl N-(4-hydroxyoxolan-3-yl)carbamate

InChI

InChI=1S/C12H15NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)

InChI Key

UQMYJSTUMJIQJB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation reactions.

    Attachment of the Benzyl Group: The benzyl group is usually introduced through benzylation reactions using benzyl halides in the presence of a base.

    Formation of the Carbamate Moiety: The carbamate group is formed by reacting the hydroxylated tetrahydrofuran with isocyanates or carbamoyl chlorides under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of carbamate derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3S,4S)-4-hydroxy-3-pyrrolidinecarboxylate
  • Benzyl (3S,4S)-4-hydroxy-3-piperidinecarboxylate

Uniqueness

(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester is unique due to its specific tetrahydrofuran ring structure, which imparts distinct chemical and biological properties compared to similar compounds with pyrrolidine or piperidine rings. This uniqueness makes it a valuable compound for targeted applications in medicinal and synthetic chemistry.

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